molecular formula C10H11BrO3 B2440762 2-(2-Bromo-4-methylphenoxy)propanoic acid CAS No. 926252-65-5

2-(2-Bromo-4-methylphenoxy)propanoic acid

Cat. No.: B2440762
CAS No.: 926252-65-5
M. Wt: 259.099
InChI Key: GHHXWCJVBYFPLG-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11BrO3. It is a brominated derivative of phenoxypropanoic acid and is used in various research and industrial applications. This compound is notable for its unique chemical structure, which includes a bromine atom and a methyl group attached to a phenoxy ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methylphenoxy)propanoic acid typically involves the bromination of 4-methylphenol followed by etherification and subsequent carboxylation. One common method includes the following steps:

    Bromination: 4-methylphenol is treated with bromine in the presence of a catalyst to yield 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with 2-bromopropanoic acid in the presence of a base to form the ether linkage.

    Carboxylation: The resulting compound is further carboxylated to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-4-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxypropanoic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Products include various substituted phenoxypropanoic acids.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include dehalogenated phenoxypropanoic acids.

Scientific Research Applications

2-(2-Bromo-4-methylphenoxy)propanoic acid is used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The bromine atom and phenoxy group allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(4-Bromophenoxy)propanoic acid
  • 2-(2-Chloro-4-methylphenoxy)propanoic acid
  • 2-(2-Bromo-4-ethylphenoxy)propanoic acid

Comparison: 2-(2-Bromo-4-methylphenoxy)propanoic acid is unique due to the presence of both a bromine atom and a methyl group on the phenoxy ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific binding affinities in biological systems. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-3-4-9(8(11)5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHXWCJVBYFPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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